N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide
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Description
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide is a useful research compound. Its molecular formula is C16H20Cl2N6O2 and its molecular weight is 399.28. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemistry of s-Triazinyl Derivatives
Research on N,N-Bis(dichloro-s-triazinyl) derivatives and their reactions with amines highlights the chemical versatility and reactivity of triazinyl compounds. These studies are foundational for understanding the synthetic routes and potential chemical transformations of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide (Tsunoda et al., 1973).
Antimalarial and Antitumor Activity
Compounds containing the triazine moiety, similar to the core structure of the specified chemical, have shown modest antimalarial activity. This suggests potential applications in the development of new antimalarial agents (Werbel et al., 1987). Additionally, derivatives of 1,3,5-triazine have been explored for their antitumor properties, indicating the potential for this compound in cancer research (Langdon et al., 1984).
Polymer and Material Science Applications
The synthesis of bi-functional melamine derivatives for polymer applications demonstrates the utility of triazine compounds in materials science. These derivatives can enhance the properties of polymers, suggesting that this compound could have applications in the development of new materials (Matsukawa et al., 1980).
Novel Pesticides
Studies on N-derivatives of related compounds for potential pesticide applications indicate that triazinyl compounds could be developed into new pesticides, offering insights into possible applications of this compound in agricultural chemistry (Olszewska et al., 2011).
Properties
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-2-(2,4-dichlorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20Cl2N6O2/c1-23(2)15-20-13(21-16(22-15)24(3)4)8-19-14(25)9-26-12-6-5-10(17)7-11(12)18/h5-7H,8-9H2,1-4H3,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MELYZNHVZKGFAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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